Lead benzoate monohydrate
Overview
Description
Lead benzoate monohydrate is an inorganic salt with the chemical formula C14H12O5Pb·H2O. It is a white crystalline powder that is soluble in water and has various applications in different fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead benzoate monohydrate can be synthesized by reacting lead(II) oxide or lead(II) carbonate with benzoic acid in the presence of water. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the monohydrate form.
Industrial Production Methods: In an industrial setting, this compound is produced through a continuous process involving the reaction of lead(II) salts with benzoic acid in large reactors. The product is then purified and crystallized to obtain the monohydrate form.
Chemical Reactions Analysis
Types of Reactions: Lead benzoate monohydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing the lead atom with another metal or non-metal.
Major Products Formed:
Oxidation: Lead dioxide and benzoic acid derivatives.
Reduction: Lead metal and benzoic acid derivatives.
Substitution: Other metal benzoates or non-metal benzoates.
Scientific Research Applications
Lead benzoate monohydrate has several scientific research applications:
Chemistry: It is used as a corrosion inhibitor in steel and other metals.
Biology: It has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in medical imaging and drug delivery systems.
Industry: It is used in the production of pigments, coatings, and other industrial applications.
Mechanism of Action
The mechanism by which lead benzoate monohydrate exerts its effects involves its interaction with metal surfaces, forming a protective layer that prevents corrosion. In biological systems, it may interact with microbial cell membranes, disrupting their function.
Molecular Targets and Pathways Involved:
Corrosion Inhibition: The compound forms a complex with metal ions, creating a barrier against oxidation.
Antimicrobial Activity: It may target microbial cell membranes, leading to cell lysis.
Comparison with Similar Compounds
Lead acetate
Lead nitrate
Lead carbonate
Lead(II) oxide
Properties
IUPAC Name |
lead(2+);dibenzoate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6O2.H2O.Pb/c2*8-7(9)6-4-2-1-3-5-6;;/h2*1-5H,(H,8,9);1H2;/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKMGKLMDZLCKT-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].O.[Pb+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5Pb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101099801 | |
Record name | Benzoic acid lead(2+) salt hydrate (2:1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101099801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6080-57-5 | |
Record name | Lead benzoate monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006080575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid lead(2+) salt hydrate (2:1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101099801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEAD BENZOATE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C6RPE8Q9R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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